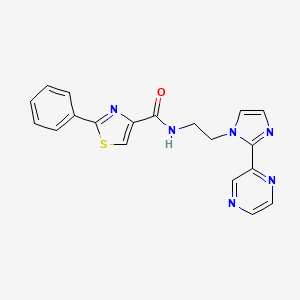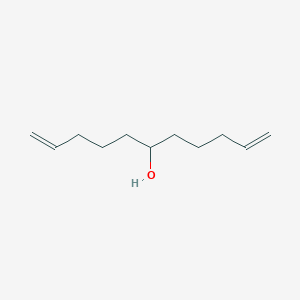
Undeca-1,10-dien-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undeca-1,10-dien-6-ol is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.28 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A suspension of magnesium in dry tetrahydrofuran is activated by adding iodine crystals. To this solution, 5-bromo-1-pentene is added dropwise. The reaction mixture is then diluted with dry tetrahydrofuran and stirred at room temperature. A solution of ethyl formate in dry tetrahydrofuran is added dropwise to the Grignard reagent over 2 hours via an addition funnel. The reaction mixture is stirred at room temperature for 24 hours and then refluxed for 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2 . This indicates the presence of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 168.28 and a molecular formula of C11H20O .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthetic Chemistry : Research has explored the synthesis of rigid polycyclic derivatives from the Diels-Alder adduct tricyclo[6.2.1.0(2,7)]undeca-4,9-dien-3,6-dione, aiming to discover new bioactive compounds (Ito et al., 2007).
- Catalytic Transformations : Catalytic hydrogenation has been used to transform isomeric undeca-dienes into valuable intermediates for the synthesis of various compounds (Zhdankina et al., 1987).
- Enantioselective Synthesis : The enantioselective synthesis of 1-nitrotricyclo[5,2,2,02,6]undeca-3,8-dienes via a tandem consecutive asymmetric Diels–Alder reaction–Cope rearrangement has been demonstrated (Román et al., 1998).
Materials Science and Polymer Chemistry
- Polymer Synthesis : A study focused on synthesizing aliphatic polyamides with varying amide contents, using undeca-1,10-diene as a monomer, which helped understand the transition from polyamides to polyethylene (Ortmann et al., 2015).
- Advancements in Polyesters : Long-spaced aliphatic model polyesters were synthesized via copolymerization of undec-10-en-1-yl undec-10-enoate and undeca-1,10-diene, revealing insights into the crystallinity of polyesters (Ortmann & Mecking, 2013).
Biochemistry and Natural Products
- Pheromone Synthesis : Research on pheromone synthesis, including the synthesis of isomers of undeca-dien-ol, has contributed to understanding the chemical communication in insects (Mori et al., 1990).
- Discovery of New Alkamides : Alkamides isolated from the roots of Echinacea purpurea included undeca-dienoic acid isobutylamide, expanding the chemical diversity of natural products (Bauer et al., 1988).
Safety and Hazards
Undeca-1,10-dien-6-ol is classified as a combustible liquid . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Relevant Papers One relevant paper found in the search results discusses the use of this compound in the synthesis of Halichlorine . This paper presents a short formal synthesis of Halichlorine, combining two-directional synthesis and tandem reactions .
Propiedades
IUPAC Name |
undeca-1,10-dien-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEOIPLDPMSHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CCCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
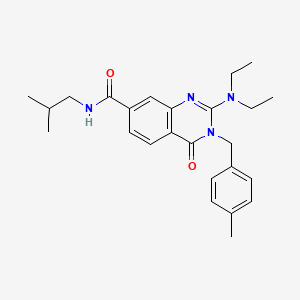
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)

![N-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2819385.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2819386.png)


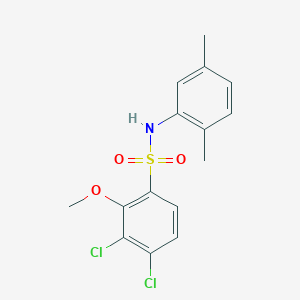

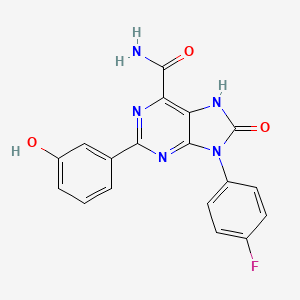
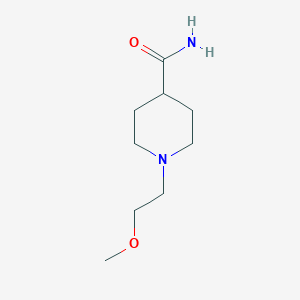
![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)
![Ethyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2819399.png)
